
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine is a synthetic compound that is often used in organic synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine typically involves the protection of the amine group of 2,6-dimethyl-L-tyrosine with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is critical and is monitored closely to avoid overreaction or incomplete protection.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for selective deprotection and substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent synthetic steps.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during chain elongation.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a tool in studying enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-t-BOC-MDMA: A Boc-protected precursor to MDMA.
Uniqueness
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine is unique due to its specific structure, which combines the Boc-protected amine with the functional groups of 2,6-dimethyl-L-tyrosine and D-methionine. This combination allows for specific applications in peptide synthesis and medicinal chemistry that are not possible with simpler Boc-protected compounds .
Propriétés
Numéro CAS |
80102-94-9 |
|---|---|
Formule moléculaire |
C21H32N2O6S |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H32N2O6S/c1-12-9-14(24)10-13(2)15(12)11-17(23-20(28)29-21(3,4)5)18(25)22-16(19(26)27)7-8-30-6/h9-10,16-17,24H,7-8,11H2,1-6H3,(H,22,25)(H,23,28)(H,26,27)/t16-,17+/m1/s1 |
Clé InChI |
GTRCBFGLFHVUIZ-SJORKVTESA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C)C)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
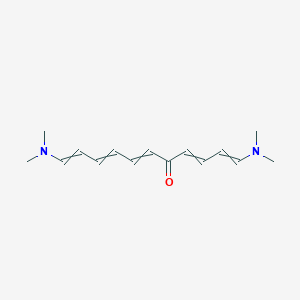

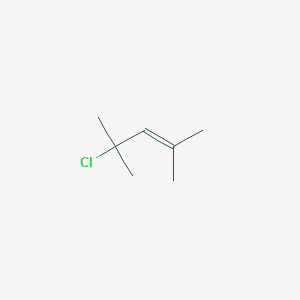
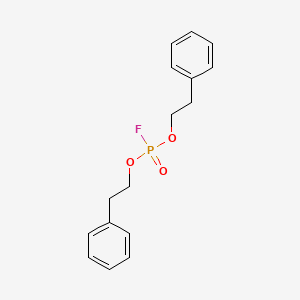
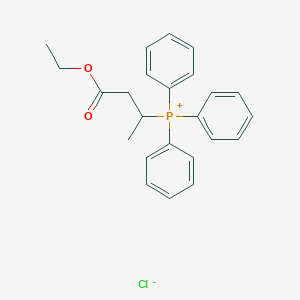
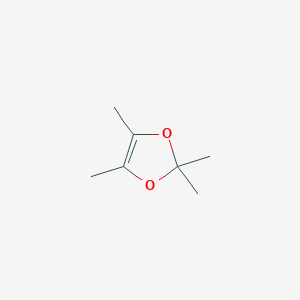


![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)
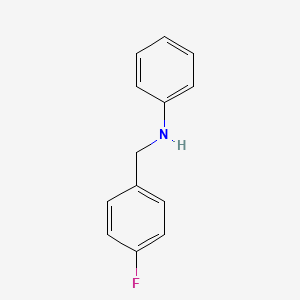
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)
